molecular formula C16H18N4OS B2944024 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide CAS No. 1223248-73-4

2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide

Cat. No. B2944024
CAS RN: 1223248-73-4
M. Wt: 314.41
InChI Key: MGRPJQMTQZTCKU-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide, also known as MRS5441, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide exerts its inhibitory effects on DPP-4 by binding to the active site of the enzyme. This prevents DPP-4 from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which normally stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism and insulin secretion, 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide has also been found to have anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and to protect neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide is a useful tool for studying the role of DPP-4 in various physiological processes. However, it is important to note that 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide is not a selective inhibitor of DPP-4 and can also inhibit other enzymes such as fibroblast activation protein (FAP). This can lead to off-target effects and limit the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide. One area of interest is the potential use of 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective DPP-4 inhibitors that do not have off-target effects. Finally, the use of 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide in combination with other drugs for the treatment of type 2 diabetes and other diseases is an area of ongoing research.

Synthesis Methods

2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide is a pyridine derivative that can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-5-methylsulfanylpyridine with potassium thioacetate to produce 2-(methylsulfanyl)pyridine-5-carbothioic acid. This intermediate is then reacted with 2-bromo-3-pyridinecarboxylic acid and pyrrolidine to yield 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide.

Scientific Research Applications

2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide has been extensively studied for its potential use in various scientific research fields. It has been found to have potent inhibitory effects on the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin secretion. As such, 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide has been investigated for its potential use in the treatment of type 2 diabetes.

properties

IUPAC Name

2-methylsulfanyl-N-(2-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-22-16-12(6-4-9-18-16)15(21)19-13-7-5-8-17-14(13)20-10-2-3-11-20/h4-9H,2-3,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPJQMTQZTCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=C(N=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide

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